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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)ethanol

Cat. No.: B099853

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanol: Molecular Structure and
Physicochemical Properties

Abstract

This technical guide provides a comprehensive examination of 2-(2-Chlorophenoxy)ethanol
(CAS No: 15480-00-9), a chlorinated phenoxyethanol derivative. The document is structured to
serve researchers, scientists, and drug development professionals by detailing the compound's
molecular structure, chemical identity, and key physicochemical properties. We will explore its
structural characteristics, including the influence of ortho-chlorine substitution on its properties,
and present its spectroscopic profile. Furthermore, this guide outlines a plausible synthetic
route and discusses the compound's chemical reactivity. Safety and handling protocols are also
addressed, providing a holistic view for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development
activities. 2-(2-Chlorophenoxy)ethanol is systematically named to define its structure
unambiguously. Its core identity is established by a unique CAS Registry Number and can be
represented in various formats for computational and database searches.

Table 1: Chemical Identifiers for 2-(2-Chlorophenoxy)ethanol[1][2][3][4]
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Identifier Value

IUPAC Name 2-(2-chlorophenoxy)ethanol
Systematic Name 2-(2-chlorophenoxy)ethan-1-ol
CAS Number 15480-00-9

Molecular Formula CsHoClO2

Molecular Weight 172.61 g/mol

Ethanol, 2-(2-chlorophenoxy)-; 2-(2'-
Common Synonyms
Chlorophenoxy)ethanol

INChl=1S/C8H9CIO2/c9-7-3-1-2-4-8(7)11-6-5-

InChl

10/h1-4,10H,5-6H2
InChlKey FDQGMCQSIVZGHW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)0Ccco)CI

Molecular Structure and Conformation

The molecular architecture of 2-(2-Chlorophenoxy)ethanol consists of three key components:
a phenyl ring, an ether linkage, and a primary alcohol.

e Chlorinated Phenyl Group: A chlorine atom is substituted at the ortho (position 2) of the
benzene ring. This substitution is critical as it influences the molecule's electronic properties
and steric hindrance around the ether bond, distinguishing it from its meta- and para-
isomers.

o Ether Linkage: An ether group (-O-) connects the phenyl ring to the ethanol side chain. This
bond provides rotational flexibility to the molecule.

o Ethanol Moiety: The -CH2CH20H group provides a primary alcohol functional group, which is
a key site for chemical reactions and contributes to the compound's polarity and potential for
hydrogen bonding.

The ortho-positioning of the chlorine atom reduces the molecular symmetry compared to its
para-isomer, which can lead to a lower melting point.[5]
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Molecular structure of 2-(2-Chlorophenoxy)ethanol.

Physicochemical and Spectroscopic Properties

The physical properties of 2-(2-Chlorophenoxy)ethanol dictate its behavior in various solvents
and its conditions for handling and storage.

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 172.61 g/mol PubChem[1]
XLogP3 2.0 PubChem|[6]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

2 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]

Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published, its spectroscopic
characteristics can be reliably predicted based on its functional groups.

o Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show a
broad absorption band around 3300 cm~? corresponding to the O-H stretching of the alcohol
group, indicative of hydrogen bonding.[5] A strong peak around 1250 cm~* would be
characteristic of the C-O stretching of the aryl ether.[5] Additional peaks would correspond to
aromatic C=C stretching (1400-1600 cm~1) and C-H stretching (aliphatic and aromatic,
~2850-3100 cm™1).

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum would display
distinct resonances for the aromatic protons, which would be more complex due to the ortho-
substitution. The two methylene groups (-OCH2CH20H) would appear as two distinct triplets.
The hydroxyl proton would likely appear as a broad singlet.
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Synthesis and Reactivity

A plausible and common method for synthesizing phenoxyethanol derivatives is through
nucleophilic substitution.

Synthetic Route

2-(2-Chlorophenoxy)ethanol can be synthesized by reacting 2-chlorophenol with ethylene
oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). The
base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks
the electrophilic ethylene oxide ring.[5]

Reactants
- Reaction Conditions Product
Ethylene Oxide
Base Catalyst (e.g., NaOH) [—®{ Nucleophilic Attack 2-(2-Chlorophenoxy)ethanol

Click to download full resolution via product page

General workflow for the synthesis of 2-(2-Chlorophenoxy)ethanol.

Chemical Reactivity

The compound's reactivity is governed by its three functional groups:

¢ Alcohol Group: The primary alcohol can be oxidized to form the corresponding aldehyde or
carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using appropriate oxidizing agents.[5]

e Aromatic Ring: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic
substitution reactions under specific conditions, allowing for further functionalization.[5]

o Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic
conditions.
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Applications in Research and Drug Development

Phenoxyethanol derivatives are widely used as intermediates in organic synthesis. While its
close analog, 2-(2-chloroethoxy)ethanol, is a well-documented precursor in the synthesis of
pharmaceuticals like Quetiapine and Hydroxyzine, the specific applications of 2-(2-
chlorophenoxy)ethanol are less commonly cited.[7][8][9] However, its structure makes it a
valuable building block for creating a diverse range of molecules. Its potential lies in its ability to
introduce the 2-(2-chlorophenoxy)ethyl moiety into larger, more complex structures, which
could be explored in the development of new chemical entities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-(2-Chlorophenoxy)ethanol is associated with several hazards.

e Hazard Statements:

[e]

H302: Harmful if swallowed[1]

o

H312: Harmful in contact with skin[1]

o

H315: Causes skin irritation[1]

[¢]

H319: Causes serious eye irritation[1]

[¢]

H332: Harmful if inhaled[1]
» Precautionary Measures:

o Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid
breathing vapor or mist. Wash hands thoroughly after handling.[10]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,
and a lab coat.[11]

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from
sources of ignition and incompatible materials like strong oxidizing agents.[10][12]
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Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 2-(2-
Chlorophenoxy)ethanol.

Protocol 7.1: Synthesis of 2-(2-Chlorophenoxy)ethanol

Objective: To synthesize 2-(2-Chlorophenoxy)ethanol from 2-chlorophenol and ethylene
oxide.

Methodology:

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a
condenser, and a gas inlet tube under an inert atmosphere (e.g., nitrogen).

o Reagent Preparation: Dissolve 2-chlorophenol in a suitable solvent (e.g., anhydrous THF).
Add a catalytic amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form
the sodium 2-chlorophenoxide in situ.

» Reaction: Bubble ethylene oxide gas slowly through the stirred solution at a controlled
temperature. The causality here is that the phenoxide is a potent nucleophile that attacks the
strained epoxide ring of ethylene oxide, leading to ring-opening.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material (2-chlorophenol) is consumed.

o Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
product using column chromatography on silica gel to yield pure 2-(2-
Chlorophenoxy)ethanol.
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Protocol 7.2: Characterization by Fourier-Transform
Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the synthesized product to confirm its identity.
Methodology:

o Sample Preparation: Prepare a thin film of the purified liquid sample between two potassium
bromide (KBr) salt plates.

o Background Spectrum: Record a background spectrum of the empty spectrometer to
account for atmospheric CO2 and water vapor.

o Data Acquisition: Place the KBr plates with the sample in the spectrometer and acquire the
infrared spectrum over a range of 4000-400 cm~1.

o Data Analysis and Validation:

o Confirmation of Success: A successful synthesis is validated by the presence of a broad
peak around 3300 cm~1 (O-H stretch from the alcohol) and a strong peak around 1250
cm~1 (aryl C-O ether stretch).

o Confirmation of Purity: The absence of a strong, sharp peak around 3550-3600 cm™1,
which would indicate a free phenolic O-H, confirms the consumption of the 2-chlorophenol
starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemicalbook.com/msds/2-2-2-chloroethoxy-ethoxy-ethanol.htm
https://www.benchchem.com/product/b099853#2-2-chlorophenoxy-ethanol-molecular-structure-and-formula
https://www.benchchem.com/product/b099853#2-2-chlorophenoxy-ethanol-molecular-structure-and-formula
https://www.benchchem.com/product/b099853#2-2-chlorophenoxy-ethanol-molecular-structure-and-formula
https://www.benchchem.com/product/b099853#2-2-chlorophenoxy-ethanol-molecular-structure-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

